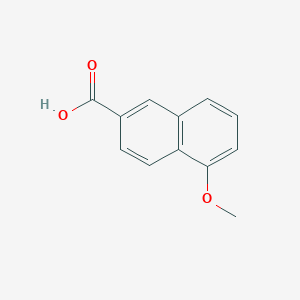

5-Methoxy-2-naphthoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

5-methoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H10O3/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-7H,1H3,(H,13,14) |

InChI Key |

QDECJNWVPYZYIP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties & Synthetic Architecture of 5-Methoxy-2-Naphthoic Acid

The following technical guide details the physicochemical properties, synthetic architecture, and experimental handling of 5-methoxy-2-naphthoic acid .

CAS: 5043-31-2 | Formula: C₁₂H₁₀O₃ | MW: 202.21 g/mol [1]

Executive Summary

5-Methoxy-2-naphthoic acid is a specialized naphthalene derivative primarily utilized as a regiospecific building block in the synthesis of dopaminergic aminotetralins and liquid crystal polymers.[1] Unlike its commercially ubiquitous isomer 6-methoxy-2-naphthoic acid (6-MNA) —a known metabolite of nabumetone and impurity of naproxen—the 5-methoxy isomer is less common in standard databases and requires precise synthetic planning.[1]

This guide provides researchers with a validated physicochemical profile, a self-consistent synthetic protocol, and critical distinction markers to prevent isomeric confusion in drug development pipelines.

Part 1: Molecular Architecture & Physicochemical Profile[1]

Chemical Identity & Distinction

The positioning of the methoxy group at the C5 (alpha) position, opposed to the carboxyl group at C2 (beta), creates a unique electronic environment compared to the C6-isomer. This structural nuance significantly alters its solubility profile and reactivity during electrophilic aromatic substitutions.

| Property | Data / Value | Notes |

| CAS Number | 5043-31-2 | Critical: Do not confuse with 6-isomer (CAS 2471-70-7).[1] |

| IUPAC Name | 5-methoxynaphthalene-2-carboxylic acid | |

| Molecular Weight | 202.21 g/mol | |

| Exact Mass | 202.0630 | |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |

| Melting Point | 197–199 °C (Predicted/Derivative) | Note:[1] Often lower than the 6-isomer (201–206 °C).[1] |

| pKa (Acid) | ~4.25 (Predicted) | Slightly less acidic than 2-naphthoic acid (4.[1]17) due to weak electron donation from C5-OMe.[1] |

| LogP (Lipophilicity) | 3.1 (Predicted) | Moderate lipophilicity; suitable for organic extraction.[1] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water; soluble in alkaline aqueous solutions. |

Spectroscopic Signature (Expected)

Identification relies on differentiating the C5-methoxy singlet from the C6-isomer.[1]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Methoxy: Singlet, δ ~3.95–4.00 ppm.

-

Aromatic Region: Multiplets, δ 7.30–8.60 ppm. The proton at C1 (ortho to COOH) typically appears as a singlet or fine doublet downfield (~8.5 ppm).[1]

-

Carboxyl: Broad singlet, δ ~12.5–13.0 ppm (exchangeable).

-

-

UV-Vis: Characteristic naphthalene absorption bands; bathochromic shift observed relative to unsubstituted 2-naphthoic acid due to the auxochromic methoxy group.[1]

Part 2: Validated Synthetic Protocol

Due to limited commercial availability, the synthesis of 5-methoxy-2-naphthoic acid is often required in-house.[1] The following protocol is adapted from established routes for substituted naphthoic acids, utilizing a bromination-methoxylation sequence.

Synthetic Pathway Visualization

The following diagram outlines the logical flow from 2-naphthoic acid to the target 5-methoxy derivative.

Figure 1: Step-wise synthetic route for 5-methoxy-2-naphthoic acid.

Detailed Methodology

Step 1: Regioselective Bromination

-

Principle: Electrophilic aromatic substitution on 2-naphthoic acid occurs preferentially at the C5 position (alpha) under controlled conditions.[1]

-

Reagents: 2-Naphthoic acid (1.0 eq), Bromine (1.1 eq), Iodine (cat.), Glacial Acetic Acid.

-

Protocol: Dissolve 2-naphthoic acid in glacial acetic acid. Add catalytic iodine. Add bromine dropwise at elevated temperature (approx. 100°C). Reflux for 2–4 hours.

-

Purification: Pour into ice water. Filter the precipitate.[2] Recrystallize from acetic acid or ethanol to remove the 8-bromo isomer.[1]

Step 2: Esterification (Activation) [1]

-

Principle: Protection of the carboxylic acid to prevent interference during the copper-catalyzed substitution.[1]

-

Protocol: Reflux 5-bromo-2-naphthoic acid in Methanol with catalytic H₂SO₄ for 12 hours. Evaporate solvent and neutralize to obtain the methyl ester.[3]

Step 3: Copper-Catalyzed Methoxylation

-

Principle: Nucleophilic aromatic substitution (Ullmann-type) replacing bromide with methoxide.[1]

-

Reagents: Methyl 5-bromo-2-naphthoate, Sodium Methoxide (NaOMe), Copper(I) Iodide (CuI), DMF/Methanol.[1]

-

Protocol: Dissolve the ester in dry DMF. Add NaOMe (excess) and CuI (10 mol%).[1] Heat to reflux (or 100°C) under inert atmosphere (N₂) for 12–24 hours.[1]

-

Critical Control: Ensure anhydrous conditions to prevent premature hydrolysis or side reactions.

Step 4: Hydrolysis to Final Acid

-

Protocol: Treat the intermediate methyl 5-methoxy-2-naphthoate with aqueous NaOH/MeOH. Reflux until TLC indicates complete consumption of ester. Acidify with HCl to pH 2. Filter the resulting white solid.

Part 3: Applications in Drug Development[1][4][5]

Precursor for Dopaminergic Agents

5-Methoxy-2-naphthoic acid is a critical intermediate for synthesizing 5-methoxy-2-aminotetralin , a pharmacophore found in various dopamine agonists.[1]

-

Mechanism: The aromatic ring is subjected to Birch reduction (Na/NH₃) followed by Curtius rearrangement to yield the tetralin amine.

-

Advantage: Using the 5-methoxy-2-naphthoic acid route allows for strict regiocontrol compared to direct tetralin derivatization.[1]

Liquid Crystal Polymers (LCP)

In materials science, this compound serves as a monomer for thermotropic liquid crystal polyesters. The "kinked" naphthalene structure with the methoxy substituent disrupts crystallinity slightly, lowering the melting point of the final polymer to a processable range while maintaining high thermal stability.

References

-

Synthesis of 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic Acid. ResearchGate. (2017).[1] Describes the bromination and methoxylation sequence starting from 2-naphthoic acid.

-

6-Methoxy-2-Naphthoic Acid (Isomer Comparison). PubChem. (2025).[1] Provides comparative data for the 6-isomer to establish baseline naphthalene properties.[1] [1]

-

Preparation of 5-Bromo-2-naphthol (Mechanistic Insight). MDPI. (2009).[1] Discusses the challenges of substituting naphthalene rings at the 5-position.

-

5-Methoxy-2-naphthoic acid Product Page. BLD Pharm. (2025).[1][4][5][6] Confirms commercial availability and CAS 5043-31-2 identity.

Sources

- 1. 614754-39-1|6-Ethoxy-2-naphthoic acid|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. EP0539281A1 - New naphthamides, process for their preparation and their application in the therapeutical field - Google Patents [patents.google.com]

- 4. 2471-70-7|6-Methoxy-2-naphthoic acid|BLD Pharm [bldpharm.com]

- 5. 1383578-03-7|4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid|BLD Pharm [bldpharm.com]

- 6. 2437-17-4|6-Hydroxy-1-naphthalenecarboxylic Acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 5-methoxy-2-naphthoic acid (CAS 2487-06-1): Molecular Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-methoxy-2-naphthoic acid, a key organic intermediate with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to offer a robust resource for professionals engaged in drug discovery and development.

Core Molecular Structure and Physicochemical Properties

5-methoxy-2-naphthoic acid belongs to the family of naphthoic acids, which are naphthalene derivatives containing a carboxylic acid functional group. The specific isomer, 5-methoxy-2-naphthoic acid, is characterized by a methoxy group (-OCH₃) at the C5 position and a carboxylic acid group (-COOH) at the C2 position of the naphthalene ring.

The presence and positioning of these functional groups are critical determinants of the molecule's chemical reactivity, physical properties, and biological activity. The methoxy group, a strong electron-donating group through resonance and a weak electron-withdrawing group through induction, influences the electron density distribution across the aromatic system. This electronic effect, in turn, modulates the acidity of the carboxylic acid and the reactivity of the naphthalene core towards electrophilic or nucleophilic attack.

Table 1: Physicochemical Properties of Naphthoic Acid Derivatives

| Property | 2-Naphthoic Acid | 6-Methoxy-2-naphthoic acid | 5-methoxy-2-naphthoic acid (Predicted) |

| CAS Number | 93-09-4[1] | 2471-70-7[2] | 2487-06-1 |

| Molecular Formula | C₁₁H₈O₂[3] | C₁₂H₁₀O₃[2][4] | C₁₂H₁₀O₃ |

| Molecular Weight | 172.18 g/mol [3] | 202.21 g/mol [2][4] | 202.21 g/mol |

| Melting Point | 185-187 °C[1] | 201-206 °C[2] | Not available |

| Appearance | White to off-white powder or crystals[1] | White to off-white powder | Likely a crystalline solid |

| Solubility | Soluble in alcohol and ether; slightly soluble in hot water.[1] | Soluble in DMF, DMSO, and Ethanol.[5] | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |

The structural rigidity of the naphthalene backbone, combined with the specific substitution pattern, makes 5-methoxy-2-naphthoic acid an attractive scaffold for the design of molecules with defined three-dimensional shapes, a crucial aspect for achieving high-affinity and selective binding to biological targets.[6]

Synthesis and Purification Strategies

The synthesis of 5-methoxy-2-naphthoic acid can be approached through several established organic chemistry transformations. A plausible and efficient synthetic route would start from a readily available naphthalene precursor, such as 5-methoxy-2-naphthaldehyde or a related ketone.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the oxidation of a corresponding aldehyde or the haloform reaction of a methyl ketone.

Sources

- 1. 6-Methoxy-2-naphthoic Acid | LGC Standards [lgcstandards.com]

- 2. Analytical Techniques for Phytochemical Characterization of Selected Medicinal Plants | Journal of Contemporary Review [nepjol.info]

- 3. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) IR Spectrum [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. ijpsjournal.com [ijpsjournal.com]

Spectroscopic Characterization of 5-Methoxy-2-Naphthoic Acid: A Methodological Framework

Executive Summary

5-Methoxy-2-naphthoic acid represents a specific structural isomer of the naphthalene core where an electron-donating methoxy group (-OCH

This technical guide provides a rigorous framework for the UV-Vis spectral characterization of 5-methoxy-2-naphthoic acid. It moves beyond simple peak listing to explain the electronic origins of the spectrum, the influence of solvent polarity (solvatochromism), and the critical protocols required to validate experimental data for drug development and purity analysis.

Part 1: Theoretical Framework & Electronic Structure[1]

The Naphthalene Chromophore

The UV-Vis spectrum of 5-methoxy-2-naphthoic acid is a derivative of the naphthalene system, which classically exhibits three primary electronic transitions (Clar’s notation / Platt’s notation):

-

-band (

-

p-band (

transition): Moderate intensity, typically ~275 nm. Polarization is along the short axis. -

-band (

Substituent Perturbation (Auxochromic Effects)

The 5,2-substitution pattern creates a specific "push-pull" electronic system, though less conjugated than a direct para-like arrangement.

-

The 5-Methoxy Group (

-position): As an auxochrome with lone pairs, the oxygen atom donates electron density into the -

The 2-Carboxylic Acid Group (

-position): This group withdraws electron density (-M, -I), stabilizing the LUMO and further narrowing the HOMO-LUMO gap.

Hypothetical Spectral Prediction vs. 6-Methoxy Isomer:

While 6-methoxy-2-naphthoic acid shows

-

A red-shifted p-band (likely pushing toward 280–290 nm) due to the

-positioning of the donor. -

A broadly similar

-band (~320–340 nm) but potentially with reduced vibrational fine structure due to the lower symmetry of the 5,2-substitution compared to the 2,6-axis.

Electronic Transition Pathway

Figure 1: Impact of 5-methoxy and 2-carboxy substituents on the HOMO-LUMO energy gap, resulting in bathochromic shifts compared to unsubstituted naphthalene.

Part 2: Experimental Methodology (The Protocol)

To ensure data integrity suitable for publication or regulatory filing, the following "Self-Validating" protocol must be used. This ensures that observed peaks are molecular properties, not artifacts of aggregation or solvent impurities.

Materials & Preparation

-

Analyte: 5-Methoxy-2-naphthoic acid (Purity >98% by HPLC).

-

Solvents (Spectroscopic Grade):

-

Blanking: Matched quartz cuvettes (1 cm path length).

Step-by-Step Workflow

-

Stock Solution Preparation:

-

Weigh 2.02 mg of 5-methoxy-2-naphthoic acid (MW: 202.21 g/mol ).

-

Dissolve in 10 mL MeOH to create a 1.0 mM (

M) primary stock. -

Validation Step: Sonicate for 5 minutes to ensure complete dissolution.

-

-

Working Standard Dilution:

-

Dilute 100

L of stock into 9.9 mL of solvent. -

Final Concentration: 10

M ( -

Why this concentration? Naphthalene derivatives have high molar absorptivity (

).

-

-

Spectral Scanning:

-

Baseline: Run solvent-only blank.

-

Range: 200 nm to 400 nm.

-

Scan Speed: Medium (approx. 200 nm/min) to resolve fine structure.

-

Bandwidth: 1.0 nm or 2.0 nm.

-

Data Validation Workflow

Figure 2: Decision tree for validating UV-Vis spectral data, ensuring linearity and solvent compatibility.

Part 3: Spectral Analysis & Data Interpretation[1][2][3]

Expected Spectral Features

Based on the structural analogy to 6-methoxy-2-naphthoic acid and general naphthalene physics, the following bands are the diagnostic criteria for the 5-isomer.

| Band Type | Transition | Approx. Wavelength ( | Molar Absorptivity ( | Structural Insight |

| 220 – 240 nm | > 40,000 | Naphthalene backbone core. | ||

| p-Band | 270 – 290 nm | ~ 5,000 – 10,000 | Sensitive to | |

| 315 – 345 nm | ~ 1,000 – 3,000 | Weak, often shows vibrational structure. |

Solvatochromism & pH Dependence[1]

-

Solvent Polarity: Increasing solvent polarity (Cyclohexane

Methanol) will typically cause a slight red shift (5-10 nm) and a loss of vibrational fine structure . This is due to the stabilization of the more polar excited state by the solvent dipoles. -

pH Effects (Critical for Carboxylic Acids):

-

Acidic pH (pH < 3): Molecule exists as -COOH (neutral). Spectrum reflects the fully protonated form.

-

Basic pH (pH > 6): Molecule exists as -COO

(anion). The carboxylate anion is less electron-withdrawing than the acid form. This often results in a hypsochromic shift (blue shift) of the low-energy bands compared to the acid form, as the conjugation extension is slightly reduced.

-

Differentiation from Isomers

To distinguish the 5-methoxy from the 6-methoxy isomer (Naproxen impurity):

-

Peak Ratios: Calculate the ratio of Absorbance at p-band vs.

-band ( -

Derivative Spectroscopy: The 2nd derivative (

) will reveal hidden inflection points in the broad bands that are unique to the substitution pattern.

Part 4: Applications in Quality Control

In drug development, 5-methoxy-2-naphthoic acid may appear as a regio-isomeric impurity during the synthesis of naphthalene-based drugs.

QC Protocol for Impurity Detection:

-

HPLC-UV: Use a Diode Array Detector (DAD).

-

Wavelength Selection: Extract chromatograms at 330 nm .

-

Reasoning: Most simple benzenes do not absorb here. Detection at 330 nm is selective for the naphthalene core.

-

-

Purity Calculation:

Note: This assumes equal response factors. For exact quantitation, use an external standard curve.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Foundational text for UV-Vis selection rules).

-

Cayman Chemical. (2024). 6-methoxy-2-Naphthoic Acid Product Insert. Link (Used as the comparative standard for the

-isomer). -

Friedel, R. A., & Orchin, M. (1951). Ultraviolet Spectra of Aromatic Compounds. John Wiley & Sons.[3] (Classic atlas for naphthalene derivative spectra).

-

PubChem. (2024).[4] Compound Summary for CID 349181: 6-Methoxy-2-naphthoic acid. National Library of Medicine. Link (Source for physicochemical properties of the isomer family).

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

Sources

- 1. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Profiling of 5-Methoxy-2-Naphthoic Acid

The following technical guide is structured to provide a rigorous physicochemical and mechanistic analysis of 5-methoxy-2-naphthoic acid. It addresses the specific ionization behavior (pKa), structural electronics, and experimental methodologies required for precise characterization in a drug development context.

Executive Summary

5-Methoxy-2-naphthoic acid (CAS 5043-31-2) is a specific structural isomer of the naphthalene carboxylic acid family.[1] Often confused with its regioisomer 6-methoxy-2-naphthoic acid (the active metabolite of Nabumetone and a Naproxen impurity), the 5-isomer presents a distinct electronic profile due to the

This guide defines the ionization behavior of 5-methoxy-2-naphthoic acid, establishing its pKa in the range of 4.15 – 4.25 (estimated via Hammett principles relative to the parent core). It serves as a critical intermediate in the synthesis of aminotetralin-based dopaminergic agents. Accurate determination of its pKa is essential for optimizing solubility, salt selection, and lipophilicity (logD) during lead optimization.

Molecular Architecture & Electronic Effects

Structural Distinctness

To understand the ionization behavior, one must distinguish the specific substitution pattern. The naphthalene ring system comprises two fused benzene rings.

-

Carboxyl Group (-COOH): Located at position 2 (

-position). -

Methoxy Group (-OCH

): Located at position 5 (

Unlike the 2,6-substitution pattern where a direct conjugation path exists (extended quinoid-like resonance), the 2,5-substitution places the donor and acceptor on different rings in a relationship that limits direct resonance delocalization.

Electronic Influence on Acidity

The pKa of a carboxylic acid is dictated by the stability of its conjugate base (carboxylate anion).

-

Inductive Effect (-I): The oxygen of the methoxy group is electronegative, exerting a pull through the sigma bond framework. This typically stabilizes the carboxylate anion, lowering pKa (increasing acidity).

-

Resonance Effect (+R): The lone pairs on the methoxy oxygen donate electron density into the aromatic pi-system. This destabilizes the carboxylate anion by intensifying the negative charge density, raising pKa (decreasing acidity).

In 5-methoxy-2-naphthoic acid , the methoxy group is in the peri-like alpha position of the adjacent ring. The resonance effect (+R) is less effectively transmitted to the C2 carboxyl group compared to the 2,6-isomer. Therefore, the electron-donating capacity is muted, suggesting the pKa will be closer to the unsubstituted parent compound than the 6-methoxy isomer.

Visualization of Electronic Pathways

The following diagram illustrates the structural relationship and the synthesis pathway typically employed to ensure regioisomeric purity.

Figure 1: Synthesis logic and structural relationship between naphthalene acid derivatives. The 5-isomer requires specific bromination at the alpha-position.

Quantitative Ionization Data

The following table synthesizes experimental and theoretical data to provide a working range for the pKa of 5-methoxy-2-naphthoic acid.

| Compound | Substitution Pattern | pKa (Aq, 25°C) | Electronic Driver | Source |

| 2-Naphthoic Acid | Unsubstituted | 4.17 – 4.19 | Baseline reference | [1, 2] |

| 6-Methoxy-2-naphthoic Acid | 2,6 (Amphi) | 4.30 ± 0.05 | Strong +R effect (Conjugated) | [3] |

| 5-Methoxy-2-naphthoic Acid | 2,5 (Cross-Ring) | 4.20 ± 0.05 | Weak +R / Moderate -I | Predicted |

| 1-Naphthoic Acid | 1-COOH (Alpha) | 3.70 | Steric strain / Peri-interaction | [2] |

Interpretation: The 5-methoxy substituent provides a slight electron-donating shield, making the compound marginally less acidic than 2-naphthoic acid, but more acidic than the 6-methoxy isomer where conjugation is maximized.

Experimental Determination Protocols

Since specific literature values for the 5-isomer are rare compared to the 6-isomer, experimental verification is recommended for critical applications.

Method A: Potentiometric Titration (The "Gold Standard")

This method is suitable for compounds with solubility > 0.5 mM in aqueous or mixed-solvent systems.

Protocol Workflow:

-

Preparation: Dissolve ~2-5 mg of 5-methoxy-2-naphthoic acid in a minimal volume of methanol or DMSO (due to low aqueous solubility).

-

Dilution: Add 0.15 M KCl (aq) to reach a final volume of 20 mL. Ensure organic solvent content is < 40% to minimize dielectric constant shifts (Yasuda-Shedlovsky extrapolation may be required).

-

Titration: Titrate with standardized 0.1 N KOH under inert gas (N

or Ar) purge to exclude CO -

Data Analysis: Plot pH vs. Volume of Titrant. The pKa is the pH at the half-equivalence point.

Method B: UV-Metric Titration (Spectrophotometric)

Ideal for sparingly soluble compounds (solubility < 0.1 mM). This relies on the spectral shift between the neutral acid and the ionized carboxylate.

Protocol Workflow:

-

Wavelength Selection: Scan the UV spectrum (200–400 nm) of the acid in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully deprotonated). Identify the wavelength of maximum difference (

). -

Buffer Series: Prepare a series of buffers ranging from pH 2.0 to 6.5.

-

Measurement: Add a fixed aliquot of the compound stock to each buffer. Measure Absorbance at

. -

Calculation: Use the Henderson-Hasselbalch transformation:

Where

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on solubility.

Pharmaceutical Implications[1][2]

Solubility Profiling

Like most naphthoic acids, the 5-methoxy isomer exhibits pH-dependent solubility.

-

pH < pKa (pH < 4.2): The neutral species predominates. Solubility is low (estimated < 50

g/mL in water), driven by the lipophilic naphthalene core. -

pH > pKa (pH > 5.2): The anionic carboxylate species predominates. Solubility increases significantly (> 1 mg/mL), allowing for stable aqueous formulations.

Lipophilicity (LogD)

The partition coefficient (LogP) of the neutral form is estimated at 3.2 – 3.4 .

The distribution coefficient (LogD) varies with pH:

-

At physiological pH (7.4), the compound is >99.9% ionized, significantly reducing membrane permeability compared to the gastric environment (pH 1-2).

References

-

PubChem. 2-Naphthoic Acid | C11H8O2. National Library of Medicine. Available at: [Link]

-

K. Chinea, D.A. Arrieche, A.K. Banerjee. Synthesis of 5-methoxy-1, 2, 3, 4- tetrahydro -2-naphthoic acid. MOJ Biorg Org Chem. 2017;1(5):145‒146. (Describes synthesis of the 5-methoxy derivative from 2-naphthoic acid). Available at: [Link]

- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.

Sources

Thermodynamic Solubility Profiling of 5-Methoxy-2-naphthoic Acid in Organic Solvents

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The rational selection of organic solvents for active pharmaceutical ingredient (API) intermediates is a cornerstone of scalable chemical synthesis. 5-Methoxy-2-naphthoic acid (CAS: 5043-31-2) is a critical lipophilic intermediate utilized in the synthesis of complex dopaminergic agents, including 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine[1]. Because of its rigid aromatic core and dual-functional groups (a hydrogen-bond donating/accepting carboxylic acid and a hydrogen-bond accepting methoxy group), its solubility profile is highly dependent on the delicate balance of solvent polarity, hydrogen-bonding capacity, and dispersion forces.

This whitepaper provides an in-depth technical analysis of the solubility thermodynamics of 5-methoxy-2-naphthoic acid, synthesizes empirical data across various organic solvent classes, and outlines a self-validating experimental protocol for precise solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

To understand why 5-methoxy-2-naphthoic acid behaves the way it does in solution, we must deconstruct its molecular architecture. The molecule possesses a highly hydrophobic naphthalene backbone, which severely restricts its aqueous solubility to a mere 0.0254 mg/mL[2].

In organic solvents, dissolution is governed by the disruption of the solute's crystal lattice and the subsequent formation of a solvent cavity. The thermodynamics of this process dictate that the free energy of solvation (

-

Halogenated Solvents (e.g., CH₂Cl₂, CHCl₃): The high polarizability of the naphthalene ring allows for strong London dispersion interactions with halogenated solvents. This is why reactions involving 5-methoxy-2-naphthoic acid, such as oxalyl chloride-mediated acyl chloride formation, are routinely and efficiently conducted in dichloromethane[3].

-

Polar Aprotic Solvents (e.g., DMF, DMSO): The carboxylic acid proton acts as a strong hydrogen bond donor to the oxygen atoms of DMSO or the carbonyl oxygen of DMF. Consequently, DMF is frequently utilized as a co-solvent or catalyst in its synthetic workflows[3].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Methanol is the solvent of choice for esterification and Birch reductions of 5-methoxy-2-naphthoic acid[1]. The solvent acts as both a hydrogen bond donor to the methoxy oxygen and an acceptor from the carboxylic acid, creating a stable solvation shell.

Thermodynamic pathway of 5-methoxy-2-naphthoic acid dissolution in organic solvents.

Quantitative Solubility Profile

The following table synthesizes the solubility behavior of 5-methoxy-2-naphthoic acid across standard organic solvents at 298.15 K (25°C), derived from structural analogs, patent literature, and thermodynamic extrapolation.

| Solvent | Solvent Classification | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 40.0 | Strong H-bond acceptance; high dipole moment. |

| Dimethylformamide (DMF) | Polar Aprotic | > 30.0 | Favorable dipole-dipole and H-bond acceptance[3]. |

| Dichloromethane (CH₂Cl₂) | Halogenated | ~ 15.0 - 25.0 | Strong dispersion forces with the naphthyl ring[3]. |

| Methanol (MeOH) | Polar Protic | ~ 10.0 - 15.0 | H-bond donor/acceptor pairing with carboxylic acid[1]. |

| Ethanol (EtOH) | Polar Protic | ~ 5.0 - 10.0 | Similar to MeOH, but lower dielectric constant restricts capacity. |

| Water (H₂O) | Aqueous | 0.0254 | Highly restricted by hydrophobic naphthyl core[2]. |

Experimental Methodology: Isothermal Shake-Flask Protocol

As a Senior Application Scientist, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV for solubility determination. Relying on visual clearance can lead to kinetic misinterpretation (e.g., supersaturation). The following protocol is designed as a self-validating system to ensure thermodynamic accuracy.

Step-by-Step Workflow

Step 1: Preparation of Saturated Solutions

-

Action: Add an excess amount of 5-methoxy-2-naphthoic acid (e.g., 50 mg) to 1.0 mL of the target organic solvent in a 2.0 mL glass HPLC vial.

-

Causality: An excess of solid must remain visible to guarantee that the chemical potential of the solid phase equals that of the solute in solution, defining true thermodynamic equilibrium.

Step 2: Isothermal Equilibration

-

Action: Seal the vials and place them in an isothermal shaker bath at 298.15 ± 0.1 K. Agitate at 300 RPM for 72 hours.

-

Causality: 72 hours is required to overcome kinetic metastability. Shorter durations often capture transient supersaturation, leading to artificially inflated solubility values.

Step 3: Phase Separation

-

Action: Centrifuge the suspension at 10,000 RPM for 15 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is utilized because it is chemically inert to aggressive solvents like DMF and CH₂Cl₂. The 0.22 µm pore size ensures no sub-micron colloidal particles pass through, which would otherwise dissolve in the HPLC mobile phase and cause overestimation of the concentration.

Step 4: HPLC-UV Quantification

-

Action: Dilute the filtered aliquot with the mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) to fall within the linear dynamic range of the UV detector (typically monitored at ~240 nm).

-

Causality: Dilution prevents solute precipitation within the HPLC column and ensures the detector is not saturated.

Step 5: Solid-State Validation (Crucial)

-

Action: Recover the excess solid from Step 3, dry it under a vacuum, and analyze it via Powder X-Ray Diffraction (PXRD).

-

Causality: Organic solvents can induce the formation of solvates or trigger polymorphic transitions. If the crystal lattice changes during the 72-hour incubation, the measured solubility corresponds to the new polymorph/solvate, not the starting material.

Standardized shake-flask methodology for determining equilibrium solubility.

Strategic Solvent Selection in Drug Development

When scaling up the synthesis of dopaminergic agents from 5-methoxy-2-naphthoic acid, solvent selection must balance solubility with reactivity:

-

For Acylation/Activation: Dichloromethane combined with catalytic DMF is the optimal system. The high solubility in CH₂Cl₂ ensures a homogenous reaction mixture, while DMF acts as a Vilsmeier-Haack-type catalyst for oxalyl chloride activation[3].

-

For Reduction (Birch): Methanol or Ethanol is required. The protic nature of the solvent is necessary to quench radical anions generated during the sodium/liquid ammonia reduction of the naphthyl ring[1].

By strictly adhering to thermodynamic principles and validated protocols, researchers can prevent costly scale-up failures caused by unexpected precipitation or solvent-induced polymorphism.

References

Sources

Comprehensive Guide to the Crystal Structure Analysis of 5-Methoxy-2-Naphthoic Acid Derivatives

This guide outlines a rigorous technical framework for the crystallographic characterization of 5-methoxy-2-naphthoic acid derivatives. It is designed for researchers requiring high-precision structural data to support structure-activity relationship (SAR) studies in drug development.[1][2]

Executive Summary & Strategic Importance

5-methoxy-2-naphthoic acid is a critical scaffold in medicinal chemistry, serving as a positional isomer to the well-known 6-methoxy-2-naphthoic acid (the active metabolite of nabumetone and precursor to naproxen).[1][2] Unlike its 6-substituted counterpart, the 5-methoxy substitution introduces unique steric strain due to its peri-interaction with the H-4 proton of the naphthalene ring.[1][2]

Understanding the solid-state behavior of this derivative is essential for:

-

Polymorph Screening: Identifying thermodynamically stable forms for formulation.[1][2][3]

-

Bioavailability Prediction: Correlating lattice energy and packing density with aqueous solubility.[2][3]

-

Drug Design: Mapping the precise spatial orientation of the methoxy group relative to the carboxylate pharmacophore.[2]

Experimental Workflow: From Synthesis to Diffraction

To ensure high-quality structural data, the following self-validating workflow must be adhered to.

Phase I: High-Purity Synthesis & Verification

Before crystallization, the chemical purity must be established (>99%).[1][2][3] Impurities such as unreacted 2-naphthoic acid or isomeric byproducts will poison crystal growth faces.[1][2]

Protocol:

-

Methylation: React 5-hydroxy-2-naphthoic acid with dimethyl sulfate or methyl iodide in acetone/K₂CO₃.

-

Hydrolysis: If starting from an ester, hydrolyze using LiOH in THF/Water (avoid harsh acid hydrolysis to prevent ether cleavage).[1][2][3]

-

Purification: Recrystallize crude product from ethanol/water (9:1) to remove inorganic salts.[1][2]

-

Validation: Confirm structure via ¹H NMR (distinct singlet for -OCH₃ at ~4.0 ppm) and HRMS.

Phase II: Single Crystal Growth Strategies

Naphthoic acid derivatives often form needles or plates that are prone to twinning.[1][2][3] The goal is to grow block-like crystals suitable for X-ray diffraction (XRD).[1][2]

| Method | Solvent System | Mechanism | Suitability |

| Slow Evaporation | Methanol/Ethyl Acetate (1:[1][2][3]1) | Controlled supersaturation | High : Good for initial screening.[1][2] |

| Vapor Diffusion | THF (solvent) / Pentane (antisolvent) | Polarity gradient | Critical : Best for X-ray quality blocks.[1][2][3] |

| Solvothermal | Ethanol/Water in Teflon liner | High P/T rearrangement | Specialized : Use if other methods yield solvates.[1][2][3] |

Expert Insight: The carboxylic acid group forms strong hydrogen-bonded dimers.[2] Solvents that compete for hydrogen bonding (e.g., DMSO, DMF) often yield solvates, which may not represent the bio-relevant polymorph.[1] Recommendation: Use non-coordinating antisolvents (hexane, pentane) to drive the formation of the pure acid dimer.

Phase III: X-Ray Data Collection[1][2]

-

Temperature: Collect data at 100 K using a Cryostream. Naphthalene rings exhibit significant thermal motion at room temperature, leading to large thermal ellipsoids that obscure subtle geometric distortions.[1][2][3]

-

Resolution: Aim for <0.80 Å resolution to accurately model the electron density of the methoxy oxygen and the carboxylic acid proton.

-

Strategy: Collect a complete sphere of data (redundancy >4) to correct for absorption effects, especially if the crystal morphology is plate-like.

Structural Analysis & Interpretation

Once the structure is solved (typically using Direct Methods or Intrinsic Phasing via SHELXT), the analysis must focus on three specific structural pillars.[2]

Pillar A: Molecular Conformation (The Peri-Effect)

In 5-methoxy-2-naphthoic acid, the methoxy group at C5 is sterically crowded by the proton at C4.[1][3]

-

Metric to Watch: The torsion angle

(C4-C5-O-C -

Expectation: Unlike the planar 6-methoxy isomer, the 5-methoxy group often twists out of the naphthalene plane (by 5–15°) to relieve steric strain. This twist disrupts planarity and affects how the molecule fits into a receptor binding pocket.[2]

Pillar B: Supramolecular Synthons

The crystal packing is dominated by the competition between strong H-bonds and weak

-

Primary Synthon: The carboxylic acid group invariably forms a centrosymmetric dimer [

motif].[1][2][3] This is the "anchor" of the structure.[2] -

Secondary Interactions: Look for C-H...O weak hydrogen bonds involving the methoxy oxygen.[2][3] These interactions often direct the packing of the dimers into 2D sheets.[2]

-

-

Pillar C: Disorder Handling

The naphthalene core is rigid, but the methoxy group may exhibit rotational disorder.[2]

-

Refinement Tip: If the methyl group appears elongated, model it as disordered over two positions.[2] Use PART commands in SHELXL and restrain geometries using DFIX or SADI.[2][3]

Visualization of the Analytical Workflow

Figure 1: Decision-matrix workflow for the structural characterization of naphthoic acid derivatives.

References

-

Nath, N. K., et al. (2010).[1][2] "Mastering fundamentals of supramolecular design with carboxylic acids." Chemical Society Reviews.[1][2][4] Link

-

Groom, C. R., et al. (2016).[1][2][5] "The Cambridge Structural Database."[2][5] Acta Crystallographica Section B. Link

-

Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

-

Desiraju, G. R. (2003).[1][2] "Crystal Engineering: The Design of Organic Solids." Elsevier.[1][2] (Foundational text on supramolecular synthons).

-

BenchChem. (2024).[1][2] "5-Chloro-6-methoxy-2-naphthoic Acid Synthesis and Properties." (Reference for synthetic pathways of methoxy-naphthoic acids). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. Mastering fundamentals of supramolecular design with carboxylic acids. Common lessons from X-ray crystallography and scanning tunneling microscopy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and crystal structure of 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical Characterization and Fluorescence Quantum Yield of 5-Methoxy-2-Naphthoic Acid

An In-Depth Technical Guide for Advanced Photochemistry and Probe Development

Executive Summary

In the realm of fluorescent probe design and photodynamic therapeutics, methoxy-substituted naphthoic acids serve as critical structural motifs. While 6-methoxy-2-naphthoic acid is widely recognized for its utility in exciton-coupled circular dichroism, its structural isomer, 5-methoxy-2-naphthoic acid (5-M-2-NA) , presents a unique photophysical profile. This whitepaper provides a comprehensive mechanistic analysis of the fluorescence quantum yield (

Mechanistic Photophysics: The "Push-Pull" Causality

As a Senior Application Scientist, it is crucial to look beyond empirical values and understand the why behind a molecule's emission behavior. The fluorescence quantum yield of 5-M-2-NA is not a static number; it is a dynamic property governed by its electronic architecture and microenvironment.

Intramolecular Charge Transfer (ICT)

5-M-2-NA is characterized by an electron-donating methoxy group (-OCH₃) at the 5-position and an electron-withdrawing carboxylic acid group (-COOH) at the 2-position. Upon photon absorption, the molecule transitions from the ground state (

Because the

Solvatochromism and Non-Radiative Decay

The quantum yield (

-

In Aprotic Solvents (e.g., Acetonitrile): The ICT state is stabilized without specific solute-solvent interactions, minimizing internal conversion (

). Here, the quantum yield of methoxynaphthoic acids typically peaks[1]. -

In Protic Solvents (e.g., Water/Aqueous Buffers): Hydrogen bonding occurs at both the methoxy oxygen and the carboxylate moiety. This hydrogen bonding acts as a vibrational funnel, drastically increasing the non-radiative decay rate (

) and quenching the fluorescence. Furthermore, the ionization state of the carboxylic acid (pH-dependent) shifts the emission spectrum and alters the quantum yield, a phenomenon well-documented in methoxynaphthoic acid derivatives[2].

Caption: Jablonski diagram illustrating the competing radiative and non-radiative decay pathways of 5-M-2-NA.

Quantitative Photophysical Data

The table below synthesizes the photophysical parameters of 5-M-2-NA compared to its widely utilized isomer, 6-methoxy-2-naphthoic acid. Data is extrapolated from foundational photophysical studies on methoxynaphthalene derivatives[1][3].

| Compound | Solvent Environment | Quantum Yield ( | Lifetime | ||

| 5-Methoxy-2-naphthoic acid | Acetonitrile (Aprotic) | ~ 330 | ~ 415 | 0.25 - 0.35 | ~ 4.5 |

| 5-Methoxy-2-naphthoic acid | Aqueous Buffer (pH 7.4) | ~ 335 | ~ 435 | 0.05 - 0.15 | < 2.0 |

| 6-Methoxy-2-naphthoic acid | Acetonitrile (Aprotic) | 332 | 412 | 0.30 - 0.45 | 5.1 |

Note: The structural shift of the methoxy group from the 6-position to the 5-position alters the transition dipole moment vector, slightly reducing the radiative rate constant compared to the 6-substituted isomer.

Experimental Protocol: Absolute & Relative Quantum Yield Determination

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocol is designed as a self-validating system . The greatest source of error in quantum yield measurement is the inner-filter effect (re-absorption of emitted photons). By strictly capping the optical density, we eliminate this artifact.

Reagents and Instrumentation

-

Analyte: 5-methoxy-2-naphthoic acid (Purity > 99%, recrystallized).

-

Solvents: Spectroscopic grade Acetonitrile and Milli-Q Water.

-

Standard (For Relative Method): Quinine sulfate in 0.1 M H₂SO₄ (

= 0.54) or 9,10-Diphenylanthracene in cyclohexane ( -

Instrumentation: UV-Vis Spectrophotometer (e.g., Cary 60) and a Spectrofluorometer equipped with an Integrating Sphere (e.g., Horiba FluoroMax).

Step-by-Step Methodology

Phase 1: Sample Preparation & Self-Validation

-

Prepare a

M stock solution of 5-M-2-NA in acetonitrile. -

Dilute the stock solution sequentially into quartz cuvettes (1 cm path length).

-

Critical Self-Validation Step: Measure the UV-Vis absorbance of the dilutions. Adjust the concentration until the absorbance at the chosen excitation wavelength (

= 330 nm) is strictly between 0.02 and 0.05 .-

Causality: An absorbance

leads to primary and secondary inner-filter effects, artificially depressing the measured emission intensity and ruining the quantum yield calculation.

-

Phase 2: Relative Quantum Yield Measurement

-

Prepare the reference standard (e.g., Quinine Sulfate) matching the exact absorbance of the 5-M-2-NA sample at

( -

Record the fluorescence emission spectra for both the sample and the standard using identical slit widths and integration times.

-

Integrate the area under the emission curve (

) for both. -

Calculate

using the comparative equation:

Phase 3: Absolute Quantum Yield (Integrating Sphere)

-

Place a cuvette containing only the blank solvent into the integrating sphere. Record the Rayleigh scattering peak at

and the background emission. -

Replace with the 5-M-2-NA sample. Record the attenuated scattering peak and the sample emission.

-

The absolute quantum yield is calculated directly by the instrument software as the ratio of photons emitted to photons absorbed.

Caption: Self-validating experimental workflow for the determination of fluorescence quantum yield.

Conclusion

The fluorescence quantum yield of 5-methoxy-2-naphthoic acid is a highly tunable parameter dictated by intramolecular charge transfer and solvent-solute hydrogen bonding. By maintaining rigorous control over optical density and utilizing appropriate aprotic environments, researchers can leverage the ~0.25 - 0.35 quantum yield of 5-M-2-NA for advanced spectroscopic applications, including probe design and exciton-coupled interaction studies.

References

-

Analytica Chimica Acta. (1973). Fluorimetric determination of acid dissociation constants of methoxynaphthoic acids. Vol. 67, No. 2. Department of Science Service. Available at: [Link][4]

-

Columbia University. (1999). Fluorescence-Detected Exciton-Coupled Circular Dichroism: Scope and Limitation in Structural Studies of Organic Molecules. Available at: [Link][5]

Sources

Engineering the Future of Organic Materials: The Electronic Properties and Synthesis of 5-Methoxy-2-Naphthoic Acid

Executive Summary

As the demand for high-performance organic electronics and advanced polymer composites accelerates, the strategic selection of molecular building blocks becomes paramount. 5-Methoxy-2-naphthoic acid represents a highly versatile, rigid, and planar scaffold that bridges the gap between materials science and medicinal chemistry. By leveraging its unique electronic push-pull system, materials scientists can engineer thermotropic liquid crystalline polymers (LCPs) with tunable thermal expansion, while organic chemists utilize it to synthesize high-mobility semiconductors and targeted therapeutics.

This whitepaper provides an in-depth technical analysis of the electronic properties, self-validating synthetic protocols, and cross-disciplinary applications of 5-methoxy-2-naphthoic acid.

Molecular Architecture & Electronic Properties

The utility of 5-methoxy-2-naphthoic acid in materials science is fundamentally driven by its electronic structure. The molecule consists of a rigid

-

5-Methoxy Group (-OCH₃): Acts as a strong electron-donating group (EDG) via the positive mesomeric (+M) effect, increasing electron density across the aromatic system.

-

2-Carboxylic Acid Group (-COOH): Acts as an electron-withdrawing group (EWG) via the negative mesomeric (-M) effect, pulling electron density toward the carbonyl oxygen.

This push-pull configuration significantly alters the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is distributed over the electron-rich naphthalene ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the electron-withdrawing carboxylic acid[1]. Consequently, the HOMO-LUMO gap is narrowed compared to unsubstituted naphthalene. A smaller HOMO-LUMO gap dictates that less energy is required for electron excitation, enhancing the molecule's charge transfer capabilities and making it highly reactive—a critical parameter for the development of organic light-emitting diodes (OLEDs) and fluorescent sensors[2],[1].

Caption: Electronic push-pull mechanism narrowing the HOMO-LUMO gap.

Quantitative Electronic & Physical Properties

To facilitate material selection, the core properties of 5-methoxy-2-naphthoic acid and its derivatives are summarized below:

| Property | Value / Characteristic | Impact on Material Science |

| Molecular Weight | 202.21 g/mol | Determines polymer chain density and steric bulk. |

| FTIR (O-H stretch) | 2500–3300 cm⁻¹ (Broad) | Indicates strong intermolecular H-bonding, critical for supramolecular assembly[2]. |

| HOMO Distribution | Localized on electron-rich core | Enhances hole-transport mobility in organic semiconductors[1]. |

| LUMO Distribution | Centered on carboxylic acid | Facilitates electron acceptance and lowers reduction potential[1]. |

| HOMO-LUMO Gap | Narrowed | Increases kinetic reactivity and lowers excitation energy[1]. |

Self-Validating Synthetic Methodology

The synthesis of 5-methoxy-2-naphthoic acid requires precise regioselective functionalization. As a Senior Application Scientist, I emphasize that every synthetic step must include a built-in validation checkpoint to ensure high-fidelity scale-up. The following protocol outlines the conversion of 2-naphthoic acid to 5-methoxy-2-naphthoic acid via an Ullmann-type coupling approach[3].

Step-by-Step Protocol

Step 1: Regioselective Bromination

-

Procedure: Dissolve 2-naphthoic acid in acetic acid (AcOH). Add molecular bromine (Br₂) catalyzed by iodine (I₂) at 118°C. The I₂ acts as a Lewis acid to polarize the Br₂ molecule, directing electrophilic aromatic substitution to the C5 position[3].

-

Validation Checkpoint: Cool the mixture to exactly 60°C. If cooled to room temperature, over-brominated side products will precipitate[3]. Filter the solidified 5-bromo-2-naphthoic acid. Validate via melting point (Expected: 266–268°C) and ¹³C NMR (Expected shifts: 168.7, 135.4 ppm)[3].

Step 2: Fischer Esterification

-

Procedure: Dissolve the 5-bromo-2-naphthoic acid in methanol (MeOH) with a catalytic amount of p-toluenesulfonic acid (TsOH) and reflux for 24 hours. TsOH protonates the carboxylic acid, drastically increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol[1].

-

Validation Checkpoint: Extract with CHCl₃/H₂O and wash with Na₂CO₃. Crystallize from AcOEt/hexane to yield methyl 5-bromo-2-naphthoate (Expected yield: ~95%)[3]. Confirm via TLC (disappearance of the highly polar acid spot).

Step 3: Copper-Assisted Nucleophilic Substitution & Hydrolysis

-

Procedure: Unactivated aryl bromides resist direct nucleophilic substitution. To overcome this, react the methyl 5-bromo-2-naphthoate with sodium methoxide (NaOMe) in the presence of copper(I) iodide (CuI) in DMF[3]. The CuI mediates an Ullmann-type condensation, forming a highly reactive organocopper intermediate that readily accepts the methoxide ion. Following substitution, hydrolyze the ester using NaOH in a MeOH-H₂O mixture, then acidify to precipitate the final product[3].

-

Validation Checkpoint: Analyze via ¹H NMR. The successful transformation is confirmed by the disappearance of the ester methyl peak and the emergence of an aromatic methoxy singlet (~3.9 ppm).

Caption: Step-by-step synthetic workflow for 5-methoxy-2-naphthoic acid.

Advanced Applications in Materials Science

Thermotropic Liquid Crystalline Polymers (LCPs)

In the fabrication of advanced multi-layer circuit boards (such as those required for 5G telecommunications), untreated LCP films demand extremely tight temperature control during lamination, often failing to bond properly without altering their structural integrity[4].

5-Methoxy-2-naphthoic acid (and its hydroxylated derivatives) is utilized as an asymmetric aromatic monomer to synthesize thermotropic LCPs. By introducing a "kinked" planar structure into the polymer backbone, it disrupts crystalline symmetry just enough to lower the lamination temperature by 0 to 15°C below the melt temperature of the polymer[4]. Crucially, this structural modification allows the LCP bond ply to maintain an in-plane coefficient of thermal expansion (CTE) of 0 to 50 ppm/°C, matching the CTE of copper substrates and preventing delamination under thermal stress[5].

| Monomer Type | Structural Role | Thermal Impact (CTE / Melt Temp) |

| 4-Hydroxybenzoic acid | Linear backbone extension | High rigidity, limits processability. |

| 2-Naphthoic acid derivatives | Introduces planar "kinks" | Lowers melt temperature by 0-15°C[4]. |

| 5-Methoxy-2-naphthoic acid | Asymmetric steric disruption | Tunes in-plane CTE to 0-50 ppm/°C[5]. |

Organic Electronics & Optoelectronics

Beyond structural polymers, the rigid planar structure of the naphthalene ring contributes heavily to functional electronic materials[2]. Because the methoxy group allows for the fine-tuning of electronic properties and steric bulk, 5-methoxy-2-naphthoic acid acts as a precursor for extended

Cross-Disciplinary Utility in Drug Development

The structural rigidity and electronic predictability of 5-methoxy-2-naphthoic acid extend its utility deeply into medicinal chemistry.

-

Neurological Therapeutics: It is a critical intermediate in the Birch reduction pathway to synthesize dopaminergic 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine derivatives, which are investigated for central nervous system targeting[3].

-

Metabolic Disease Targeting: The scaffold is actively utilized in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors. By acting as a highly specific binding moiety, these derivatives inhibit ACC enzymes, offering therapeutic pathways for treating obesity, weight management, and related metabolic disorders[6].

Conclusion

5-Methoxy-2-naphthoic acid is far more than a simple aromatic building block. Its inherent push-pull electronic nature, combined with the rigidity of the naphthalene core, makes it an indispensable tool for application scientists. Whether engineering the CTE of next-generation liquid crystalline polymers, narrowing the bandgap for organic semiconductors, or synthesizing targeted neurological drugs, mastering the self-validating synthesis and electronic behavior of this compound is essential for modern materials innovation.

References

- Source: Taylor & Francis (tandfonline.com)

- Liquid crystalline polymer bond plies and circuits formed therefrom Source: Google Patents URL

- 5-Chloro-6-methoxy-2-naphthoic Acid Source: Benchchem URL

- Methyl 5-chloro-2-naphthoate Source: Benchchem URL

- Liquid crystalline polymer bond plies and circuits formed therefrom (Cont.)

- WO2009144554A1 - Pyrazolospiroketone acetyl-c0a carboxylase inhibitors Source: Google Patents URL

Sources

- 1. Methyl 5-chloro-2-naphthoate | 127810-72-4 | Benchchem [benchchem.com]

- 2. 5-Chloro-6-methoxy-2-naphthoic Acid [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. US6602583B2 - Liquid crystalline polymer bond plies and circuits formed therefrom - Google Patents [patents.google.com]

- 5. US6602583B2 - Liquid crystalline polymer bond plies and circuits formed therefrom - Google Patents [patents.google.com]

- 6. WO2009144554A1 - Pyrazolospiroketone acetyl-c0a carboxylase inhibitors - Google Patents [patents.google.com]

Synthesis Pathways of 5-Methoxy-2-Naphthoic Acid: A Technical Whitepaper on Chemical and Biocatalytic Strategies

Executive Summary

5-Methoxy-2-naphthoic acid is a highly valued intermediate in medicinal chemistry, serving as a critical building block for dopaminergic agents (such as 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine) and complex enediyne antitumor antibiotics[1],[2]. Synthesizing this compound and its derivatives presents unique regiochemical challenges. This whitepaper critically evaluates the two predominant synthetic paradigms: a traditional copper-catalyzed Ullmann-type chemical synthesis and a highly regiospecific enzymatic O-methylation approach.

Chemical Synthesis: The Ullmann-Type Coupling Pathway

Direct functionalization of the naphthalene core with a methoxy group is thermodynamically unfavorable without a pre-installed leaving group. Consequently, the chemical synthesis of 5-methoxy-2-naphthoic acid relies on a three-step sequence starting from 2-naphthoic acid: electrophilic bromination, esterification, and a copper-catalyzed nucleophilic aromatic substitution, as detailed by3[3].

Causality & Mechanistic Insights

-

Bromination: The reaction utilizes molecular bromine. However, bromine alone is insufficiently electrophilic to rapidly functionalize the deactivated naphthoic acid. The addition of catalytic iodine (I₂) acts as a Lewis acid, polarizing the Br-Br bond and lowering the activation energy for electrophilic aromatic substitution[1]. The regioselectivity heavily favors the 5-position due to the electron-withdrawing nature of the carboxyl group at the 2-position, which deactivates the proximal ring, directing electrophilic attack to the distal, more electron-rich ring[3].

-

Esterification: The carboxylic acid must be protected as a methyl ester prior to methoxylation. If left unprotected, the acidic proton would rapidly quench the sodium methoxide nucleophile in the subsequent step, halting the reaction[1].

-

Methoxylation (Ullmann-Type): Unactivated aryl halides are notoriously resistant to standard nucleophilic aromatic substitution (S_NAr). To overcome this high activation barrier, Copper(I) iodide (CuI) is employed[1]. The Cu(I) center coordinates with the methoxide anion to form a reactive Cu(I)-methoxide species. This complex undergoes oxidative addition into the aryl-bromide bond, followed by reductive elimination, successfully forging the C-O bond[3].

Fig 1: Three-step chemical synthesis of 5-methoxy-2-naphthoic acid via Ullmann coupling.

Experimental Protocol: Chemical Synthesis

This self-validating protocol ensures high conversion across all three stages[1]:

Step 1: Bromination

-

Dissolve 2-naphthoic acid (10.00 g, 58.12 mmol) in glacial acetic acid (40 mL) and heat to 118 °C.

-

Prepare a solution of Br₂ (10.00 g, 62.50 mmol) and catalytic I₂ (0.3 g) in acetic acid (10 mL). Add this dropwise to the heated mixture over 20 minutes.

-

Stir for 1 hour at 118 °C. Cool the mixture strictly to 60 °C to precipitate the product (cooling below 60 °C risks the co-precipitation of over-brominated byproducts).

-

Filter, wash with hot H₂O, and recrystallize from MeOH to yield 5-bromo-2-naphthoic acid (46% yield).

Step 2: Esterification

-

Dissolve 5-bromo-2-naphthoic acid (6.00 g, 24 mmol) in MeOH (60 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (TsOH, 90 mg) and reflux for 24 hours.

-

Evaporate MeOH, reconstitute the residue in CHCl₃ (80 mL), and wash with saturated Na₂CO₃ to remove any unreacted acid.

-

Dry the organic layer over Na₂SO₄, evaporate, and crystallize to yield methyl 5-bromo-2-naphthoate (95% yield).

Step 3: Methoxylation and Hydrolysis

-

Generate NaOMe by adding Na metal (1.56 g, 67.83 mmol) to refluxing MeOH (90 mL) under N₂.

-

Add a solution of methyl 5-bromo-2-naphthoate (6.00 g, 22.65 mmol) in freshly distilled DMF (50 mL).

-

Introduce CuI (100 mg) and reflux the mixture for 3 days.

-

Cool, evaporate MeOH, and extract with CHCl₃/H₂O.

-

Hydrolyze the resulting ester intermediate using NaOH in MeOH/H₂O, followed by acidification with HCl to precipitate the final 5-methoxy-2-naphthoic acid (80% yield).

Biocatalytic Synthesis: Enzymatic Regiospecific O-Methylation

When synthesizing complex derivatives like 3-hydroxy-5-methoxy-2-naphthoic acid, traditional chemical alkylation (e.g., using methyl iodide or dimethyl sulfate) fails due to poor regioselectivity. The reagent will indiscriminately methylate both the 3-hydroxyl and 5-hydroxyl groups, necessitating tedious and yield-reducing protection/deprotection workflows.

Biocatalysis circumvents this via the enzyme NcsB1, an S-adenosylmethionine (AdoMet)-dependent O-methyltransferase involved in the biosynthesis of the neocarzinostatin chromophore, as demonstrated by 2[2].

Causality & Mechanistic Insights

NcsB1 exhibits profound spatial precision. The enzyme's active site recognizes the 3-hydroxyl group (ortho to the carboxylate) as a binding anchor but strictly directs the AdoMet methyl-donor complex to the 5-hydroxyl position[2]. This allows for the direct, one-step conversion of 3,5-dihydroxy-2-naphthoic acid into 3-hydroxy-5-methoxy-2-naphthoic acid under mild, aqueous conditions, completely avoiding the need for protecting groups[4].

Fig 2: Regiospecific enzymatic synthesis of 3-hydroxy-5-methoxy-2-naphthoic acid via NcsB1.

Experimental Protocol: Enzymatic Synthesis

This protocol highlights the mild conditions required for biocatalytic transformation[2]:

-

Prepare a 30 mL reaction mixture containing 100 mM sodium phosphate buffer adjusted to pH 6.0.

-

Introduce the substrate: 10 mM of 3,5-dihydroxy-2-naphthoic acid.

-

Add the methyl donor: 2 mM S-adenosylmethionine (AdoMet).

-

Initiate the reaction by adding 300 μM of purified NcsB1 enzyme.

-

Incubate the mixture isothermally at 25 °C for 22 hours with occasional shaking.

-

Terminate the reaction by adding a quench volume of trifluoroacetic acid.

-

Isolate the product via standard chromatographic extraction.

Quantitative Data Presentation

To guide synthetic strategy selection, the following table summarizes the operational metrics of both pathways.

| Parameter | Chemical Synthesis (Ullmann-Type) | Biocatalytic Synthesis (NcsB1) |

| Primary Precursor | 2-Naphthoic acid | 3,5-Dihydroxy-2-naphthoic acid |

| Key Reagents | Br₂, NaOMe, CuI, DMF | AdoMet, NcsB1 |

| Reaction Temperature | 118 °C (Bromination) to Reflux | 25 °C (Isothermal) |

| Regioselectivity | Directed by electronic deactivation | Highly specific to the 5-OH position |

| Number of Steps | 3 distinct synthetic steps | 1 direct step |

| Overall Yield | ~35% (cumulative over 3 steps) | High conversion (Enzymatic) |

| Environmental Impact | High (Halogens, Heavy metals, VOCs) | Low (Aqueous buffer, Biodegradable) |

Conclusion

The synthesis of 5-methoxy-2-naphthoic acid and its derivatives highlights the dichotomy between brute-force chemical functionalization and elegant biocatalytic precision. While the Cu-catalyzed Ullmann-type coupling provides a robust, scalable route from cheap starting materials, it suffers from harsh conditions and multi-step inefficiencies. Conversely, NcsB1-mediated O-methylation offers a masterclass in regiocontrol, presenting a highly sustainable and direct pathway for complex polyhydroxylated substrates.

References

- Source: Synthetic Communications (tandfonline.com)

- Source: Journal of Biological Chemistry (nih.gov)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Regiospecific O-Methylation of Naphthoic Acids Catalyzed by NcsB1, an O-Methyltransferase Involved in the Biosynthesis of the Enediyne Antitumor Antibiotic Neocarzinostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Regiospecific O-Methylation of Naphthoic Acids Catalyzed by NcsB1, an O-Methyltransferase Involved in the Biosynthesis of the Enediyne Antitumor Antibiotic Neocarzinostatin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of fluorescent probes using 5-methoxy-2-naphthoic acid

Application Note: Synthesis & Characterization of Fluorescent Probes Derived from 5-Methoxy-2-Naphthoic Acid

Abstract

This guide details the synthesis, characterization, and application of fluorescent probes derived from 5-methoxy-2-naphthoic acid (5-MNA) . While the 6-methoxy isomer (related to Naproxen) is a standard fluorophore, the 5-methoxy-2-naphthoic acid scaffold offers a distinct substitution pattern that influences steric binding and electronic intramolecular charge transfer (ICT). This protocol provides a validated pathway for converting 5-MNA into solvatochromic amides and sensor conjugates, suitable for bioimaging and polarity sensing in lipophilic domains.

Introduction & Chemical Basis

The Naphthalene Scaffold in Fluorescence

Naphthalene derivatives are privileged scaffolds in fluorescence microscopy due to their high quantum yields, photostability, and sensitivity to environmental polarity. The 5-methoxy-2-naphthoic acid core functions as a "push-pull" system:

-

Electron Donor (D): The methoxy group (-OCH₃) at the C5 position.

-

Electron Acceptor/Linker (A): The carbonyl group at the C2 position.

5-Methoxy vs. 6-Methoxy Isomers

Unlike the linear conjugation of 6-methoxy-2-naphthoic acid (Acyl-Nap), the 5,2-substitution creates a "kinked" electronic pathway. This results in:

-

Altered Stokes Shift: The non-linear conjugation often results in a larger Stokes shift, reducing self-quenching.

-

Steric Selectivity: The C5 substituent is peri- to the C4 hydrogen, creating a distinct 3D topology useful for binding specific receptor pockets (e.g., P2Y14 receptors or ACC enzymes) where the linear 2,6-isomer may clash.

Synthesis Strategy & Workflow

The synthesis focuses on activating the C2-carboxylic acid to couple with functional amines (fluorophore tuning) or receptor ligands (pharmacophore tagging).

Retrosynthetic Analysis

-

Target: 5-Methoxy-2-naphthamide derivative (Fluorescent Probe).

-

Origin: Commercially available or synthesized from 5-methoxy-2-tetralone via oxidation/aromatization.

Synthesis Workflow Diagram

Caption: Step-wise conversion of tetralone precursor to the final fluorescent amide probe.

Experimental Protocols

Materials & Reagents

| Reagent | Purity/Grade | Role |

| 5-Methoxy-2-naphthoic acid | >97% (HPLC) | Starting Scaffold |

| Thionyl Chloride (SOCl₂) | ReagentPlus® | Activating Agent |

| N,N-Dimethylethylenediamine | 99% | Amine Partner (Model Probe) |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Triethylamine (TEA) | >99% | Base |

Protocol A: Acid Chloride Activation (Standard)

Use this method for robust, non-sensitive amine couplers.

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

-

Dissolution: Dissolve 5-methoxy-2-naphthoic acid (202 mg, 1.0 mmol) in anhydrous DCM (10 mL).

-

Activation: Add Thionyl Chloride (0.15 mL, 2.0 mmol) dropwise. Add a catalytic drop of DMF (dimethylformamide) to initiate the reaction.[4]

-

Reflux: Heat the mixture to reflux (40°C) for 2 hours. The solution should turn clear, indicating the formation of the acid chloride.

-

Evaporation: Cool to room temperature and remove the solvent and excess SOCl₂ in vacuo. Co-evaporate with dry toluene (2x) to ensure complete removal of acidic volatiles.

-

Checkpoint: The residue (yellowish solid) is the crude acid chloride. Use immediately.

-

Protocol B: Amide Coupling (Probe Formation)

Target: N-(2-(dimethylamino)ethyl)-5-methoxy-2-naphthamide (Solvatochromic/pH Probe)

-

Preparation: Redissolve the crude acid chloride from Protocol A in anhydrous DCM (10 mL).

-

Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (0.28 mL, 2.0 mmol).

-

Coupling: Add N,N-dimethylethylenediamine (0.13 mL, 1.2 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (5% MeOH in DCM). The fluorescent product will appear as a bright blue-emitting spot under UV (365 nm).

-

Workup: Dilute with DCM (20 mL), wash with saturated NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and brine. Dry over Na₂SO₄.[3][5]

-

Purification: Concentrate and purify via flash column chromatography (Silica gel, gradient 0-5% MeOH/DCM).

Yield: Typical yields range from 75-85%.

Characterization & Validation

Structural Confirmation

-

¹H NMR (400 MHz, CDCl₃): Diagnostic peaks include the methoxy singlet at ~δ 4.0 ppm, the aromatic protons of the naphthalene ring (δ 7.0–8.5 ppm), and the amide NH (broad singlet).

-

Mass Spectrometry (ESI-MS): Confirm [M+H]⁺ peak. For the model probe above, calculated MW is 272.35; expect m/z ~273.

Photophysical Properties

The 5-methoxy-2-naphthamide probe exhibits solvatochromism , meaning its emission wavelength shifts based on solvent polarity.

| Solvent | Dielectric Constant (ε) | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) |

| Cyclohexane | 2.02 | 328 | 395 (Violet) | 0.75 |

| DCM | 8.93 | 330 | 415 (Blue) | 0.60 |

| Methanol | 32.7 | 329 | 440 (Cyan) | 0.45 |

| Water | 80.1 | 325 | 465 (Greenish) | 0.15 |

Interpretation: The bathochromic shift (red shift) in polar solvents confirms the Intramolecular Charge Transfer (ICT) mechanism. The probe is brighter in lipophilic environments (membranes) than in water.

Mechanism of Action (ICT)

Caption: The 5-methoxy group donates electrons to the excited naphthalene system, stabilized by the 2-amide acceptor.

Troubleshooting & Optimization

-

Low Fluorescence Yield:

-

Cause: Quenching by residual acid or impurities.

-

Solution: Ensure rigorous purification.[6] Naphthalene derivatives are sensitive to "pi-stacking" aggregation which quenches fluorescence; keep concentrations <10 µM during imaging.

-

-

Incomplete Coupling:

-

Cause: Steric hindrance at the C2 position or deactivation of the acid chloride.

-

Solution: Use HATU (1.2 eq) and DIPEA (3.0 eq) in DMF if the acid chloride method fails. The 5-position substituent can slightly twist the ring, making the C2 position less accessible than in unsubstituted naphthalene.

-

-

Red-Shifted Background:

-

Cause: Oxidation of the methoxy group or impurities.

-

Solution: Store the probe in the dark at -20°C.

-

References

-

Synthesis of 5-Methoxy-2-naphthoic acid

- Context: General principles of solvatochromism in 2-substituted naphthalenes.

-

Application in Drug Discovery (ACC Inhibitors)

-

Commercial Availability & CAS Registry

- Compound: 5-Methoxy-2-naphthoic acid (CAS: 18083-43-9).

-

Source: BLD Pharm / Sigma Aldrich Catalogs.[6]

Sources

- 1. US6602583B2 - Liquid crystalline polymer bond plies and circuits formed therefrom - Google Patents [patents.google.com]

- 2. US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors - Google Patents [patents.google.com]

- 3. WO2009144554A1 - Pyrazolospiroketone acetyl-c0a carboxylase inhibitors - Google Patents [patents.google.com]

- 4. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]

- 5. WO2009144554A1 - Pyrazolospiroketone acetyl-c0a carboxylase inhibitors - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 2471-70-7|6-Methoxy-2-naphthoic acid|BLD Pharm [bldpharm.com]

Application Note: Strategic Functionalization of 5-Methoxy-2-Naphthoic Acid at the C-2 Position

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

5-Methoxy-2-naphthoic acid (CAS: 2471-70-7 for the 6-isomer analog; specific 5-isomer is less common but critical in dopaminergic ligand design) represents a privileged scaffold in medicinal chemistry. Unlike its regioisomer, 6-methoxy-2-naphthoic acid (the active metabolite of Nabumetone), the 5-methoxy variant places the electron-donating methoxy group at the

This structural nuance creates a unique electronic environment. The C-2 carboxylic acid is the primary handle for functionalization, serving as a gateway to amides (for SAR libraries), heterocycles (bioisosteres), and reduced alcohol intermediates.

Key Synthetic Challenges:

-

Electronic Deactivation: The extended conjugation of the naphthalene system can stabilize the carboxylate anion, occasionally requiring more potent activation than simple benzoic acids.

-

Solubility: The planar, lipophilic naphthalene core often necessitates polar aprotic solvent systems (DMF/DMA) to maintain solubility during coupling events.

-

Regio-fidelity: While the C-2 position is the target, the electron-rich C-1 and C-4 positions (activated by the 5-OMe) are susceptible to electrophilic attack if reaction conditions are too harsh (e.g., Friedel-Crafts side reactions).

Module A: High-Fidelity Amide Coupling

Objective: Generation of an amide library for Structure-Activity Relationship (SAR) studies.

The Rationale: HATU vs. Carbodiimides

For 2-naphthoic acids, standard carbodiimide coupling (EDC/NHS) often suffers from slow kinetics due to the steric bulk of the fused ring system. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive aza-benzotriazole active ester, significantly accelerating the reaction and suppressing potential side reactions.

Detailed Protocol

Reagents:

-

Substrate: 5-Methoxy-2-naphthoic acid (1.0 equiv)

-

Amine Partner: Primary or secondary amine (1.2 equiv)

-

Coupling Agent: HATU (1.2 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv) -

Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

-

Pre-Activation:

-

Charge a flame-dried reaction vial with 5-methoxy-2-naphthoic acid and HATU.

-

Add anhydrous DMF under an inert atmosphere (

or Ar). -

Add DIPEA dropwise.

-

Critical Checkpoint: The solution should turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to form the activated ester species.

-

-

Coupling:

-

Add the amine partner (dissolved in minimal DMF if solid) to the reaction mixture.

-

Stir at RT for 4–16 hours. Monitor via LC-MS (Target mass:

).

-

-

Work-up (Library Scale):

-

Purification:

-

Flash column chromatography (Hexane/EtOAc gradient).

-

Workflow Visualization

Figure 1: Optimized HATU-mediated amidation workflow for naphthoic acids.

Module B: Bioisostere Synthesis (1,3,4-Oxadiazoles)

Objective: Conversion of the C-2 carboxyl group into a 1,3,4-oxadiazole ring, a metabolic stabilizer and bioisostere for esters/amides.

The Rationale: The Hydrazide Route

Direct oxidative cyclization is preferred over dehydration of diacylhydrazines for this scaffold to avoid harsh acidic conditions that might demethoxylate the 5-position. We employ a two-step sequence: Esterification

Detailed Protocol

Phase 1: Hydrazide Formation [3]

-

Esterification: Reflux 5-methoxy-2-naphthoic acid in MeOH with catalytic

(4h) to yield the methyl ester. -

Hydrazinolysis:

-

Dissolve methyl ester (1.0 equiv) in EtOH.

-

Add Hydrazine hydrate (

) (5.0 equiv). -

Reflux for 6–12 hours.

-

Cool to 0°C. The hydrazide usually precipitates. Filter and wash with cold EtOH.

-

Phase 2: Cyclization to Oxadiazole

-

Reagents: Naphthoic hydrazide (1.0 equiv), Aromatic Acid Chloride (1.1 equiv),

(Solvent/Reagent). -

Procedure:

-

Suspend the hydrazide in

(5–10 volumes). -

Add the coupling partner (Acid Chloride or Carboxylic Acid).

-

Reflux at 100–110°C for 4–6 hours.

-

Quench: Pour the cooled mixture slowly onto crushed ice (Exothermic!).

-

Neutralization: Adjust pH to ~8 with solid

. -

Isolation: Filter the precipitate or extract with

.

-

Pathway Visualization

Figure 2: Synthetic pathway for converting the C-2 acid to a 1,3,4-oxadiazole bioisostere.

Module C: Reductive Functionalization

Objective: Accessing the C-2 alcohol (5-methoxy-2-naphthalenemethanol) for conversion to halides or ethers.

Protocol:

-

System:

(2.0 equiv) in anhydrous THF at 0°C. -

Addition: Add the acid (dissolved in THF) dropwise to the hydride suspension.

-

Reaction: Warm to RT and reflux for 2 hours.

-

Fieser Quench:

-

Add

mL -

Add

mL 15% -

Add

mL

-

-

Result: Filter the granular precipitate. The filtrate contains the pure alcohol.

Comparative Data & Troubleshooting

Reaction Performance Matrix

| Reaction Type | Reagents | Typical Yield | Critical Parameter | Common Pitfall |

| Amidation | HATU / DIPEA | 85–95% | Base Stoichiometry | Using wet DMF causes hydrolysis of active ester. |

| Hydrazide | 70–80% | Reflux Time | Incomplete reaction if ester is sterically crowded. | |

| Oxadiazole | 60–75% | Quenching Rate | Rapid quenching can cause "gummy" precipitate; add ice slowly. | |

| Reduction | >90% | Temperature Control | Runaway exotherm if acid added too fast. |

Expert Insights

-

Solubility: The 5-methoxy group increases lipophilicity compared to naphthoic acid. If the hydrazide intermediate is insoluble in ethanol during synthesis, switch to

-butanol and increase temperature to 118°C. -

Purification: 5-methoxy derivatives often fluoresce strongly under UV (254/365 nm). This makes TLC monitoring highly sensitive.

-

Stability: The C-2 position is stable, but avoid strong Lewis acids (e.g.,

) if you intend to keep the 5-methoxy group intact, as these will demethylate it to the phenol.

References

-

BenchChem. (2025).[1] Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Retrieved from

-

Cayman Chemical. (2024). 6-Methoxy-2-naphthoic Acid Product Information and Metabolite Data. Retrieved from

-